N-Isopropyl-5-methylpyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
606096-82-6 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-methyl-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)12-9(13)8-5-10-7(3)4-11-8/h4-6H,1-3H3,(H,12,13) |
InChI Key |
KCEUCVZHIHBSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Isopropyl 5 Methylpyrazine 2 Carboxamide
Strategies for Pyrazine (B50134) Ring Synthesis and Functionalization
The construction of the pyrazine ring is a fundamental step in the synthesis of N-isopropyl-5-methylpyrazine-2-carboxamide. Both classical and modern synthetic methods are employed to create the substituted pyrazine core.
Classical and Contemporary Approaches to Substituted Pyrazines
Pyrazine and its derivatives are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. slideshare.netmdpi.comnih.gov They are found in various natural products and are essential components in many pharmaceuticals and flavoring agents. mdpi.comtandfonline.com The synthesis of the pyrazine ring can be achieved through several methods.
Classical approaches often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov For instance, the reaction of ethylenediamine (B42938) with a vicinal diol like propylene (B89431) glycol is a common industrial method. nih.gov Another established method is the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines. nih.gov
Contemporary methods have focused on developing more efficient and sustainable synthetic routes. These include transition-metal-catalyzed cross-coupling and cyclization reactions. acs.org For example, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically substituted pyrazines, producing only water and hydrogen gas as byproducts. nih.govacs.org Other modern techniques involve ortho-lithiation reactions to create highly functionalized pyrazines. acs.org
Regioselective Introduction of Isopropyl and Methyl Groups
The specific placement of the isopropyl and methyl groups on the pyrazine ring is crucial for the identity of this compound. The regioselectivity of these substitutions is a key challenge in the synthesis.
The introduction of alkyl groups like methyl and isopropyl onto the pyrazine ring can be directed by the existing functional groups on the ring. mdpi.com For instance, in the synthesis of related pyrazole (B372694) derivatives, the nature and position of substituents have been shown to direct further functionalization. mdpi.com While direct electrophilic halogenation of the pyrazine nucleus is often unsuccessful due to its electron-deficient nature, directed ortho-metalation using specific directing groups can achieve regioselective functionalization. acs.org
A common precursor for the synthesis of 5-methylpyrazine derivatives is 5-methylpyrazine-2-carboxylic acid. google.com This intermediate can be synthesized from methylglyoxal (B44143) and o-phenylenediamine (B120857) through cyclization, oxidation, and subsequent purification steps. google.com The methyl group is thus incorporated early in the synthetic sequence. The isopropyl group, in the case of this compound, is introduced later as part of the N-isopropylamide group.
Carboxamide Formation and N-Alkylation to Incorporate the Isopropyl Moiety
The final key structural feature of this compound is the N-isopropyl carboxamide group. This is typically formed through amidation reactions.
Amidation Reactions and Conditions
Amidation is the process of forming an amide bond. In the context of synthesizing this compound, this involves the reaction of a pyrazine-2-carboxylic acid derivative with isopropylamine (B41738). Amides are generally stable and require specific conditions for their formation. youtube.com
A common method for amidation is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. libretexts.orgyoutube.com This can be achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). youtube.comimist.ma The resulting acid chloride is then reacted with the amine (in this case, isopropylamine) to form the amide. youtube.com The reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction. youtube.com
Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between a carboxylic acid and an amine. libretexts.org Hydrolysis of amides back to the carboxylic acid and amine can occur under acidic or basic conditions, a reaction that is generally irreversible due to subsequent acid-base reactions. libretexts.org
Synthesis of N-Isopropyl Amide Linkages
In the synthesis of this compound, 5-methylpyrazine-2-carboxylic acid would first be activated, for example, by converting it to 5-methylpyrazine-2-carbonyl chloride. This activated intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions, such as solvent and temperature, are optimized to ensure a high yield of the desired N-isopropyl amide.
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. researchgate.net This includes the use of greener solvents, renewable energy sources, and recyclable catalysts. researchgate.net
In the context of pyrazine synthesis, advancements include the use of base-metal catalysts, such as manganese, for dehydrogenative coupling reactions, which are more atom-economical and avoid the use of stoichiometric and often hazardous reagents. nih.govacs.org The use of water as a solvent and the generation of benign byproducts like hydrogen gas are key features of these green protocols. nih.govacs.org
Derivatization Strategies for this compound Analogues
The generation of analogues of this compound primarily involves two key strategies: modification of the substituents on the pyrazine ring and alterations at the carboxamide nitrogen. These approaches typically rely on the synthesis of appropriately substituted precursors rather than direct modification of the parent compound.
Modifications to the pyrazine ring of this compound analogues often involve the introduction of various functional groups at available positions on the heterocyclic core. A common strategy is to start with a precursor molecule that already contains the desired substituent or a functional group that can be readily converted to the desired one.
One documented method for introducing a new substituent on the pyrazine ring involves the nucleophilic substitution of a halogen. For instance, the synthesis of 5-amino-N-phenylpyrazine-2-carboxamides has been achieved by treating the corresponding 5-chloro-N-phenylpyrazine-2-carboxamides with an aqueous solution of ammonia (B1221849) in methanol (B129727) under microwave irradiation. mdpi.com This approach suggests that a similar strategy could be employed to synthesize 5-amino-N-isopropylpyrazine-2-carboxamide from a 5-chloro-N-isopropylpyrazine-2-carboxamide precursor. The general reaction is depicted below:
Scheme 1: Synthesis of 5-amino-N-phenylpyrazine-2-carboxamides from 5-chloro precursors.
A series of eleven novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized using this method. mdpi.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a powerful tool for introducing carbon-carbon bonds on the pyrazine ring. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via a Suzuki cross-coupling reaction between 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various arylboronic acids. mdpi.com This methodology could be adapted to synthesize 5-aryl-N-isopropylpyrazine-2-carboxamide analogues starting from a 5-bromo-N-isopropylpyrazine-2-carboxamide intermediate.
The following table summarizes some examples of pyrazine ring modifications found in related pyrazine carboxamide derivatives.
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-chloro-N-phenylpyrazine-2-carboxamides | aq. NH3, MeOH, microwave irradiation | 5-amino-N-phenylpyrazine-2-carboxamides | mdpi.com |
| 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine | TiCl4, pyridine, then various aryl boronic acids, Pd(PPh3)4, K3PO4, 1,4-dioxane | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |
| 3-aminopyrazine-2-carboxylic acid | 1. H2SO4, methanol; 2. Substituted benzylamine, NH4Cl, methanol, microwave irradiation | N-substituted 3-aminopyrazine-2-carboxamides | nih.gov |
The most direct and widely reported method for generating analogues with alterations at the carboxamide nitrogen involves the condensation of a pyrazine-2-carboxylic acid derivative with a variety of primary or secondary amines. The synthesis typically begins with the activation of the carboxylic acid, often by converting it to the corresponding acid chloride.
For instance, substituted N-phenylpyrazine-2-carboxamides have been synthesized by reacting substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines. mdpi.comnih.gov This general and versatile method allows for the introduction of a wide range of substituents on the nitrogen atom of the carboxamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Scheme 2: General synthesis of N-substituted pyrazine-2-carboxamides.
This approach has been utilized to synthesize a variety of N-aryl and N-alkyl pyrazine carboxamide derivatives. nih.govmdpi.com
An alternative, greener approach involves the use of enzymes. Lipozyme® TL IM from Thermomyces lanuginosus has been shown to catalyze the aminolysis of pyrazine esters with various amines in a continuous-flow system, affording good yields of the corresponding pyrazinamide (B1679903) derivatives. sigmaaldrich.com This biocatalytic method avoids the use of harsh reagents like thionyl chloride for the preparation of acid chlorides.
The following table presents examples of different amines that have been used to synthesize N-substituted pyrazine carboxamide analogues.
| Pyrazine Precursor | Amine | Product | Reference |
| Substituted pyrazine-2-carboxylic acid chlorides | Substituted anilines | Substituted N-phenylpyrazine-2-carboxamides | mdpi.com |
| 3-aminopyrazine-2-carboxylic acid | Benzylamines, alkylamines, anilines | N-substituted 3-aminopyrazine-2-carboxamides | nih.gov |
| Pyrazine esters | Aliphatic amines, benzylamines, morpholine (B109124) derivatives | N-substituted pyrazinamide derivatives | sigmaaldrich.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Isopropyl 5 Methylpyrazine 2 Carboxamide Analogues
Impact of Isopropyl and Methyl Substituents on Molecular Interactions
The substituents on the pyrazine (B50134) ring are critical determinants of a compound's physicochemical properties, such as lipophilicity, which in turn governs its interaction with biological targets. mdpi.com A review of pyrazine-based compounds highlights that their heteroaromatic nature allows for a unique combination of polar interactions through heteroatoms and nonpolar interactions via aromatic moieties. nih.gov
In analogues of N-Isopropyl-5-methylpyrazine-2-carboxamide, the alkyl groups at positions C5 and on the amide nitrogen significantly influence activity. While direct studies on the N-isopropyl group of the title compound are limited, research on related structures provides valuable insights. For instance, increasing the length of an alkyl chain on the carboxamide moiety in a series of 3-aminopyrazine-2-carboxamides was found to enhance antimycobacterial and antibacterial activity. nih.gov This suggests that the size and lipophilicity of the N-alkyl substituent, such as the isopropyl group, are important for modulating biological response.
Similarly, the methyl group at the C5 position of the pyrazine ring plays a role in activity, often by influencing lipophilicity. Studies on other pyrazine carboxamides have shown that substitution at this position is a key modification strategy. In one series, replacing the hydrogen at C5 with a more lipophilic tert-butyl group was a feature of the most biologically active compounds. mdpi.comresearchgate.net For example, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated the highest antimycobacterial activity (MIC = 6.25 µg/mL) in its series. mdpi.com This indicates that small alkyl groups like methyl, and larger ones like isopropyl or tert-butyl, are crucial for tuning the molecule's properties to achieve optimal interactions with its target.
Role of the Carboxamide Moiety in Binding and Recognition
The carboxamide moiety (-CONH-) is a fundamental pharmacophoric feature in this class of compounds, primarily due to its ability to form key hydrogen bonds with biological targets. nih.gov A systematic analysis of pyrazine-based ligands in protein databases reveals that hydrogen bonding is the most frequent and critical interaction. nih.gov
The carboxamide group is an effective bioisostere of a carboxylic acid, a group known to be essential for the activity of the related antitubercular agent pyrazinoic acid (POA). nih.gov In analogues of POA, replacing the carboxylic acid with other isosteres typically renders the scaffold inactive, underscoring the importance of this functionality. nih.gov The carboxamide linkage provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
Molecular modeling studies of related inhibitors have visualized these interactions precisely. For example, the carbonyl oxygen of the carboxamide in N-alkyl-5-hydroxypyrimidinone carboxamides forms a crucial hydrogen bond with the side-chain amino group of residue N385 in the binding site of the DprE1 enzyme. nih.gov Similarly, computational studies of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide suggest the carboxamide group can form centrosymmetric dimer pairs, mimicking the peptidic interactions necessary for receptor binding. researchgate.net This hydrogen bonding capability allows the carboxamide moiety to anchor the ligand within the target's binding pocket, ensuring proper orientation for activity.
Systematic Structural Modifications and Their Influence on Biological Response Patterns
Systematic modification of the pyrazine carboxamide scaffold has been a fruitful strategy for elucidating SAR and discovering compounds with improved biological profiles. Research has generally focused on two main areas: substitution on the pyrazine ring and variation of the substituent attached to the amide nitrogen.
Studies on a series of N-benzylpyrazine-2-carboxamides revealed that substitutions on both the pyrazine ring and the benzyl (B1604629) group significantly impact antimycobacterial activity. mdpi.com The introduction of a chloro group at C6 and a tert-butyl group at C5 on the pyrazine ring, combined with a methoxybenzyl group on the amide, resulted in compound 12 (see table below), which had activity comparable to the standard drug Pyrazinamide (B1679903) (PZA) and was also effective against PZA-resistant mycobacterial strains. mdpi.com
In another study, a series of substituted pyrazine-2-carboxamides were synthesized where the amide nitrogen was attached to various substituted anilines and aminothiazoles. mdpi.comresearchgate.net The results showed that biological activity was closely linked to the nature of these substituents. The highest antifungal activity was observed for 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (MIC = 31.25 μmol·mL⁻¹), while the highest antimycobacterial inhibition (72%) was seen with 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide . mdpi.comresearchgate.net These findings demonstrate that a combination of a substituted pyrazine core and a specific N-aryl group is necessary for potent activity.
The following interactive table summarizes the antimycobacterial activity of selected N-benzylpyrazine-2-carboxamide analogues against Mycobacterium tuberculosis.
| Compound Name | R1 | R2 | R3 | MIC (µg/mL) |
| 5-tert-Butyl-N-benzylpyrazine-2-carboxamide | H | t-Bu | H | 50 |
| 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide | Cl | t-Bu | H | 12.5 |
| 5-tert-Butyl-6-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | Cl | t-Bu | 4-CH3 | 12.5 |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Cl | t-Bu | 4-OCH3 | 6.25 |
| 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Cl | H | 3-CF3 | 25 |
| Data sourced from a study on substituted N-benzylpyrazine-2-carboxamides. mdpi.com R1 and R2 refer to substitutions on the pyrazine ring, while R3 refers to substitution on the benzyl group. |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and ligand-based drug design are computational techniques used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is particularly valuable when the precise structure of the biological target is unknown.
For pyrazine carboxamide derivatives, a pharmacophore model would typically consist of key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. A quantitative structure-activity relationship (QSAR) study on a set of pyrazinecarboxamides with herbicidal activity successfully developed predictive models using this approach. researchgate.net The models were built using multiple linear regression (MLR) and artificial neural networks (ANN), which correlated the compounds' structural features with their biological activity (IC50 values). researchgate.net
Although a specific pharmacophore model for antitubercular this compound analogues is not publicly detailed, the principles of ligand-based design are evident in the SAR studies. For instance, the consistent finding that a hydrogen-bonding carboxamide group and specific lipophilic substituents on the pyrazine ring are required for activity informs a basic pharmacophore. mdpi.comnih.gov The SAR of pyrazinoic acid (POA) analogs is believed to reflect the substrate specificity of its target enzyme, PanD, which is a core concept of ligand-based design. nih.gov By analyzing a series of active and inactive molecules, chemists can deduce which features are essential for binding and use this information to design novel compounds with a higher probability of being active.
Mechanistic Investigations of N Isopropyl 5 Methylpyrazine 2 Carboxamide at the Molecular and Cellular Level
Structure-Mechanism Relationships from Preclinical ModelsThere is a lack of preclinical data from in vitro cellular assays or non-human in vivo studies that would elucidate the structure-mechanism relationships of N-Isopropyl-5-methylpyrazine-2-carboxamide. While research exists for other pyrazine (B50134) derivatives, such as certain antitubercular agents, this information cannot be extrapolated to the specific compound .bldpharm.com
Due to the absence of specific research data for this compound in the public domain, no data tables can be generated.
Structural Elucidation and Conformational Analysis of N Isopropyl 5 Methylpyrazine 2 Carboxamide and Its Derivatives
X-ray Crystallography of N-Isopropyl-5-methylpyrazine-2-carboxamide and Related Analogues
While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its likely solid-state conformation and packing can be derived from the analysis of closely related pyrazine (B50134) carboxamide derivatives. The introduction of different substituents on the amide nitrogen allows for a detailed exploration of how subtle molecular changes can influence crystal packing and intermolecular interactions.
The crystal packing of pyrazine carboxamides is predominantly governed by a network of hydrogen bonds and π-π stacking interactions. In analogues such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming distinct structural motifs. For instance, in one of its polymorphs, these interactions lead to the formation of inversion dimers characterized by an R2(10) ring motif. nih.gov These dimers are further interconnected through C—H⋯O hydrogen bonds, creating sheets within the crystal lattice. nih.gov
Another significant interaction influencing the crystal architecture is π-π stacking. In the aforementioned pyridinylmethyl derivative, parallel slipped π-π interactions are observed between neighboring pyrazine rings, with inter-centroid distances around 3.7 Å. nih.gov Similarly, offset π-π interactions have been noted in the crystal structure of a tetranuclear copper(II) complex involving N-(quinolin-8-yl)pyrazine-2-carboxamide, with an inter-centroid distance of approximately 3.7367 Å. nih.gov These stacking interactions play a crucial role in the formation of a stable, three-dimensional supramolecular framework.
Table 1: Crystallographic Data for Selected Pyrazine Carboxamide Analogues
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
|---|---|---|---|---|---|
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | C₁₁H₁₀N₄O | Monoclinic | P2₁/c | N—H⋯N, C—H⋯O hydrogen bonds; π-π stacking | nih.gov |
| N-(quinolin-8-yl)pyrazine-2-carboxamide | C₁₄H₁₀N₄O | - | - | Offset π-π interactions, C-H⋯O hydrogen bonds | nih.gov |
| Pyrazinamide (B1679903) | C₅H₅N₃O | - | - | N—H⋯O, N—H⋯N hydrogen bonds | acs.orgmdpi.com |
The conformation of N-substituted pyrazine-2-carboxamides in the solid state is largely defined by the dihedral angle between the pyrazine ring and the carboxamide group. In many analogues, these two moieties are nearly coplanar, which facilitates the formation of extensive hydrogen-bonded networks. For example, in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the amide group and the pyrazine ring is a mere 2.56(14)°. nih.gov A similar near-coplanarity is observed in its 4-pyridinylmethyl counterpart, with a dihedral angle of 3.9(3)°. nih.gov
The planarity of the molecule and the nature of its intermolecular interactions are key factors that can lead to the formation of different crystalline forms, or polymorphs.
Solution-State Conformation by Advanced Spectroscopic Techniques (e.g., NMR)
While X-ray crystallography provides a definitive picture of the solid-state conformation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for understanding the conformational dynamics in solution. For this compound, the preferred conformation in solution is expected to be influenced by the steric bulk of the isopropyl group and the electronic properties of the pyrazine ring.
Studies on related N-substituted pyrazine-2-carboxamides have utilized ¹H NMR to elucidate their structures. For instance, in a series of substituted N-benzylpyrazine-2-carboxamides, the chemical shifts of the pyrazine and benzyl (B1604629) protons provide insights into their electronic environment and spatial arrangement. sciforum.netresearchgate.net Research on the preferred conformation of N-methylpyrazine-2-carboxamide, a close analogue, suggests that the physicochemical properties of the pyrazine ring, such as its weak basicity and high dipole moment, can influence its interactions and conformation. researchgate.net
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide definitive evidence for the through-space proximity of protons, allowing for the determination of the preferred rotamers around the amide bond and the orientation of the isopropyl group relative to the pyrazine ring in solution.
Polymorphism and Co-crystallization Research
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of research in pharmaceuticals and materials science. Pyrazinamide (PZA), the parent compound of the N-substituted pyrazine-2-carboxamides, is known to exhibit at least four polymorphic forms (α, β, γ, and δ). acs.orgmdpi.com These polymorphs display different thermal stabilities and intermolecular interactions. For example, the α, β, and δ forms contain a dimeric pyrazinamide unit, which is absent in the γ form. acs.org The relative stability of these polymorphs has been a subject of both experimental and computational investigation, with the α form being the most stable at room temperature. mdpi.com
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is another strategy to modify the physicochemical properties of a compound. nih.gov Pyrazinamide has been the subject of numerous co-crystallization studies with various co-formers, particularly carboxylic acids. rsc.orgresearchgate.net These studies have shown that the formation of co-crystals is driven by the formation of robust supramolecular synthons, which are reliable hydrogen bonding motifs. researchgate.net The resulting co-crystals often exhibit different properties, such as solubility and stability, compared to the parent compounds. The systematic screening for co-crystals of PZA has revealed that in many cases, a single, stable co-crystal phase is formed under various crystallization conditions. rsc.orgresearchgate.net
The insights gained from the polymorphism and co-crystallization studies of PZA and its derivatives provide a valuable framework for understanding the potential solid-state behavior of this compound.
Computational Chemistry and Modeling Approaches for N Isopropyl 5 Methylpyrazine 2 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-Isopropyl-5-methylpyrazine-2-carboxamide. These calculations elucidate the molecule's electronic structure, which dictates its reactivity and potential for intermolecular interactions.
Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule. For this compound, the MEP map would highlight electronegative regions, such as the nitrogen atoms in the pyrazine (B50134) ring and the oxygen atom of the carboxamide group, as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, electropositive regions would indicate sites susceptible to nucleophilic attack. These reactivity insights are crucial for predicting metabolic pathways and designing chemical syntheses.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations are invaluable for investigating its interaction with potential biological targets like the TRPM8 channel. The cooling agent binding pocket in TRPM8 is situated within the S1-S4 transmembrane domains. researchgate.net
In a typical docking study, the 3D structure of this compound would be placed into the binding site of a TRPM8 homology model or a cryogenic electron microscopy (cryo-EM) structure. The simulation would then explore various binding poses and score them based on the predicted binding affinity.
Key interactions that would be analyzed include:
Hydrogen Bonds: The carboxamide group's N-H donor and C=O acceptor are prime candidates for forming hydrogen bonds with polar residues in the TRPM8 binding site, such as Arginine (R842). nih.gov
Hydrophobic Interactions: The isopropyl group and the methyl-substituted pyrazine ring would likely engage in van der Waals and hydrophobic interactions with nonpolar residues within the pocket, contributing to binding affinity and specificity. nih.gov
Pi-Pi Stacking: The aromatic pyrazine ring could potentially form pi-pi stacking interactions with aromatic residues like Tyrosine (Y745) in the binding site. researchgate.net
The results of these simulations provide a structural hypothesis for the ligand's mechanism of action and can guide the design of analogues with improved potency by optimizing these interactions.
Table 2: Predicted Interactions of this compound with TRPM8 Binding Site Residues (Hypothetical Docking Results)
| Ligand Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Carboxamide C=O | Arginine (R842) | Hydrogen Bond | 2.9 |
| Carboxamide N-H | Aspartic Acid (D802) | Hydrogen Bond | 3.1 |
| Isopropyl Group | Isoleucine (I846) | Hydrophobic | 3.8 |
| Pyrazine Ring | Tyrosine (Y745) | Pi-Pi Stacking | 4.5 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-TRPM8 complex, solvated in a water box with physiological ion concentrations, would provide insights into the stability of the docked pose and the flexibility of both the ligand and the protein.
Analysis of the MD trajectory can reveal:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, the stability of the binding mode predicted by docking can be assessed.
Binding Energetics: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy. This provides a more accurate estimation of binding affinity than docking scores alone and allows for the decomposition of the binding energy into contributions from different interaction types (e.g., electrostatic, van der Waals). nih.gov
Water Dynamics: MD simulations can reveal the role of water molecules in mediating ligand-protein interactions within the binding site.
These simulations are computationally intensive but provide a more realistic and detailed picture of the molecular recognition process.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds like pyrazinecarboxamide derivatives, a QSAR model could be developed to predict their potency as TRPM8 modulators.
The process involves:
Data Collection: A dataset of pyrazinecarboxamide analogues with experimentally measured activities (e.g., IC50 values for TRPM8 inhibition) is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape indices, solvent accessible surface area).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are used to build a model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
A validated QSAR model for this chemical series would allow for the rapid prediction of the activity of new, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.
Virtual Screening Methodologies for Novel Analogues
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. nih.gov Starting with this compound as a lead compound, virtual screening can be employed to identify novel analogues with potentially improved properties.
Two main approaches can be utilized:
Ligand-Based Virtual Screening (LBVS): This method uses the known active compound, this compound, as a template. A 2D similarity search or a 3D pharmacophore model, which defines the essential features for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers), is created and used to screen databases for molecules with similar features.
Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the target protein (e.g., TRPM8). Large chemical databases are docked into the binding site, and compounds are ranked based on their predicted binding affinity. This method has the advantage of being able to identify novel scaffolds that may not be structurally similar to the initial lead compound. nih.govnih.gov
The top-ranking hits from a virtual screening campaign are then selected for experimental testing, significantly accelerating the process of lead discovery and optimization. nih.govnih.gov
Future Directions and Emerging Research Avenues for N Isopropyl 5 Methylpyrazine 2 Carboxamide
Integration of Artificial Intelligence and Machine Learning in Pyrazine (B50134) Carboxamide Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the identification and optimization of novel drug candidates. nih.govnih.gov For pyrazine carboxamides, AI and ML offer a multifaceted approach to expedite research and development.
Machine learning models, particularly those in the realm of Quantitative Structure-Activity Relationship (QSAR), can learn the complex correlations between the chemical structures of pyrazine derivatives and their biological activities. youtube.com By training these models on existing data, researchers can perform large-scale virtual screening of compound libraries to identify new pyrazine carboxamides with a high probability of desired biological effects. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory.
Table 1: Applications of AI/ML in Pyrazine Carboxamide Research
| AI/ML Application | Description | Potential Impact on Pyrazine Carboxamide Discovery |
|---|---|---|
| Virtual Screening | Uses computational models to screen large libraries of virtual compounds to identify those most likely to bind to a drug target. | Rapid identification of novel, potent pyrazine carboxamide derivatives without the need for initial synthesis. |
| QSAR Modeling | Develops mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com | Predicts the activity of unsynthesized pyrazine carboxamides, guiding the design of more effective analogs. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov | Early-stage filtering of pyrazine carboxamide candidates with poor pharmacokinetic profiles or potential toxicity, reducing late-stage failures. |
| De Novo Drug Design | Generative AI models design entirely new molecules with desired properties. nccr-prodigy.ch | Creation of novel pyrazine carboxamide scaffolds with optimized activity and safety profiles. |
Development of Advanced Methodologies for Mechanistic Probing
A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent or a research tool. For N-Isopropyl-5-methylpyrazine-2-carboxamide, future research will increasingly rely on advanced analytical and computational techniques to elucidate its interactions with biological targets at a molecular level.
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be pivotal in obtaining detailed three-dimensional structures of the compound bound to its target protein(s). These structural insights are invaluable for structure-based drug design, enabling the rational optimization of the pyrazine carboxamide scaffold for improved potency and selectivity. mpg.de
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for studying ligand-protein interactions directly in solution. mpg.de Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify binding epitopes and determine binding affinities, even for weak interactions. These methods can be instrumental in the early stages of fragment-based drug discovery, where small, simple molecules like pyrazine derivatives are screened for binding to a target. mpg.de
Computational methods, especially molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of the binding process. nih.govacs.org These simulations can predict binding poses, estimate binding free energies, and identify key amino acid residues involved in the interaction, guiding further experimental validation and compound optimization. nih.gov
Table 2: Advanced Methodologies for Mechanistic Studies
| Methodology | Information Gained | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | Provides a static "snapshot" of the binding mode, revealing precise atomic interactions. mpg.de |
| Cryo-Electron Microscopy | 3D structure of large protein complexes. | Useful for studying interactions with large, multi-subunit protein targets that are difficult to crystallize. |
| NMR Spectroscopy | Information on binding affinity, kinetics, and the specific parts of the molecule involved in binding. mpg.de | Confirms target engagement and maps the binding site on the protein surface. |
| Molecular Docking | Predicts the preferred orientation of the compound when bound to a target. nih.govacs.org | Rapidly screens potential binding poses and ranks candidate compounds. |
| Molecular Dynamics | Simulates the movement of atoms over time, providing insights into the stability and dynamics of the compound-target complex. | Reveals the dynamic nature of the binding interaction and helps to understand the mechanism of action. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy). | Quantifies the binding affinity and thermodynamic driving forces of the interaction. |
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The chemical synthesis of pyrazine carboxamides is a well-established field, but there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. tandfonline.com The principles of "green chemistry" are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. rsc.org
Microwave-assisted synthesis is another technology that can accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rsc.org The exploration of solvent-less reaction conditions or the use of benign eutectic media further enhances the sustainability of pyrazine synthesis. rsc.org These advanced synthetic strategies will not only make the production of this compound more sustainable but also facilitate the rapid generation of diverse libraries of analogs for structure-activity relationship studies.
Table 3: Comparison of Synthetic Routes for Pyrazine Derivatives
| Synthetic Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Classical Condensation | Reaction of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.com | Well-established, versatile. | Often requires harsh conditions, may produce low yields, and can be difficult to work up. tandfonline.com |
| One-Pot Synthesis | Multiple reaction steps in a single flask. researchgate.net | Increased efficiency, reduced waste and cost. researchgate.net | Requires careful optimization of reaction conditions for all steps. |
| Biocatalytic Synthesis | Use of enzymes (e.g., lipases) as catalysts. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzymes can be expensive, and reaction times can be long. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. rsc.org | Rapid reaction rates, improved yields, higher purity. rsc.org | Requires specialized equipment, scalability can be an issue. |
| Green Chemistry Approaches | Use of non-toxic solvents, solvent-less conditions, or reactive eutectic media. rsc.org | Minimizes environmental impact, improves safety and energy efficiency. rsc.org | Finding suitable green conditions for specific reactions can be challenging. |
Design of Next-Generation Molecular Probes based on this compound Scaffold
Beyond direct therapeutic applications, small molecules like this compound serve as excellent starting points for the design of molecular probes. These probes are indispensable tools for basic research, enabling the visualization, quantification, and functional characterization of biological targets within cells and living organisms. nih.gov
The this compound scaffold can be chemically modified to incorporate various functional groups, transforming it into a versatile molecular probe. For example, attaching a fluorescent dye (a fluorophore) would allow for the visualization of the target protein's location and dynamics within a cell using fluorescence microscopy. Alternatively, incorporating a biotin (B1667282) tag would enable the isolation and identification of the target protein and its binding partners from complex biological mixtures through affinity purification techniques.
Another sophisticated application is the development of photoaffinity probes. These probes are designed to bind to their target and then, upon exposure to UV light, form a permanent covalent bond. This allows for the unambiguous identification of the direct binding target. Furthermore, the pyrazine carboxamide core could be integrated into the design of positron emission tomography (PET) ligands by incorporating a positron-emitting isotope, enabling non-invasive imaging of the target's distribution and density in living subjects, including humans. The development of such next-generation probes will be crucial for validating new drug targets and deepening our understanding of the biological systems in which this compound and its analogs are active. nih.gov
Table 4: Potential Molecular Probes Derived from the this compound Scaffold
| Probe Type | Functional Moiety | Research Application |
|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualization of target localization and dynamics in cells via fluorescence microscopy. |
| Affinity Probe | Biotin Tag | Isolation and identification of the target protein and associated protein complexes from cell lysates. |
| Photoaffinity Label | Photoreactive Group (e.g., Azide, Diazirine) | Covalent labeling and definitive identification of the direct biological target. |
| PET Ligand | Positron-Emitting Isotope (e.g., ¹¹C, ¹⁸F) | Non-invasive imaging of target distribution and density in living organisms. |
| Covalent Inhibitor | Electrophilic "Warhead" (e.g., Acrylamide) | Irreversible binding to the target for prolonged inhibition and detailed mechanistic studies. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Isopropyl-5-methylpyrazine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling 5-methylpyrazine-2-carboxylic acid derivatives with isopropylamine using activating agents like isobutyl chloroformate or EDCI. For example, a two-step procedure under anhydrous conditions (CH2Cl2, −15°C) with di-isopropyl-ethylamine as a base can yield carboxamide derivatives. Post-reaction purification via column chromatography (e.g., CH2Cl2/MeOH gradients) is critical to isolate the product .
- Key Variables : Temperature (−15°C to room temperature), stoichiometry of coupling agents, and choice of solvent (polar aprotic vs. non-polar) significantly affect reaction efficiency.
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- 1H NMR : Characteristic peaks include isopropyl group signals (δ ~1.2–1.4 ppm for CH3, δ ~4.0–4.5 ppm for CH) and pyrazine aromatic protons (δ ~8.0–9.0 ppm) .
- ESI-MS : Look for [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions; molecular weight validation using high-resolution mass spectrometry (HRMS) is recommended.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the carboxamide moiety .
Q. What stability considerations are critical for handling this compound in aqueous or acidic/basic conditions?
- Stability Profile : The compound is sensitive to hydrolysis under strongly acidic or basic conditions due to the carboxamide bond. Storage at −20°C in anhydrous DMSO or CH2Cl2 is advised.
- Experimental Validation : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by LC-MS to identify decomposition products .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in coordination chemistry?
- Coordination Studies : The carboxamide group acts as a bidentate ligand, forming complexes with transition metals (e.g., Ru(II) or Mn(II)). The isopropyl group introduces steric hindrance, affecting ligand geometry and metal-binding kinetics. Compare IR spectra (amide I/II bands) and cyclic voltammetry data to assess electronic modulation .
- Case Study : In Ru(II) complexes, steric bulk from the isopropyl group reduces catalytic activity in oxidation reactions but enhances selectivity for specific substrates .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Root Cause Analysis :
- Purity of Starting Materials : Trace moisture in pyrazine carboxylic acid or amine reagents can quench coupling agents (e.g., isobutyl chloroformate), leading to lower yields .
- Reaction Monitoring : Use <sup>19</sup>F NMR (if fluorinated analogs are synthesized) or in situ FTIR to track intermediate formation.
- Mitigation : Optimize reaction stoichiometry (e.g., 1.26 eq coupling agent) and ensure inert atmosphere to minimize side reactions .
Q. What computational methods are suitable for predicting the biological activity of this compound analogs?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide and catalytic residues.
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How does the carboxamide group participate in hydrogen-bonding networks in solid-state structures?
- Crystallographic Insights : In related pyrazine carboxamides, the NH group forms intermolecular H-bonds with carbonyl oxygen atoms, stabilizing crystal lattices. Compare packing diagrams of analogs (e.g., N-phenyl vs. N-isopropyl derivatives) to assess steric effects on supramolecular assembly .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and high-purity reagents to avoid side reactions.
- Characterization : Combine multiple techniques (NMR, MS, XRD) for structural validation.
- Advanced Studies : Use kinetic profiling (e.g., stopped-flow spectroscopy) to investigate reaction mechanisms in coordination chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
